![molecular formula C14H20N2O2S B12527661 Ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylate CAS No. 668467-74-1](/img/structure/B12527661.png)
Ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylate is a heterocyclic compound that features a thiazolidine ring. Thiazolidine derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
The synthesis of Ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylate typically involves the reaction of 4-(dimethylamino)benzaldehyde with thiazolidine-4-carboxylic acid ethyl ester under specific conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazolidine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s antimicrobial and antifungal properties make it a candidate for developing new antibiotics and antifungal agents.
Medicine: Its potential anticancer activity is being explored for the development of new chemotherapeutic agents.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The dimethylamino group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylate can be compared with other thiazolidine derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazolidine ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazolidine ring.
Abafungin: An antifungal drug with a thiazolidine ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
668467-74-1 |
|---|---|
Molecular Formula |
C14H20N2O2S |
Molecular Weight |
280.39 g/mol |
IUPAC Name |
ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C14H20N2O2S/c1-4-18-14(17)12-9-19-13(15-12)10-5-7-11(8-6-10)16(2)3/h5-8,12-13,15H,4,9H2,1-3H3 |
InChI Key |
LTOVSTQPIWYAAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CSC(N1)C2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Cyclohexylideneamino)oxy]propanenitrile](/img/structure/B12527586.png)
![2H,3H-Oxeto[3,2-D]pyrrolo[1,2-A]azepine](/img/structure/B12527590.png)
![N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide](/img/structure/B12527612.png)
![1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine](/img/structure/B12527623.png)
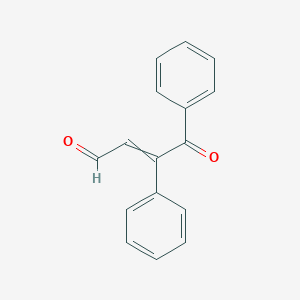
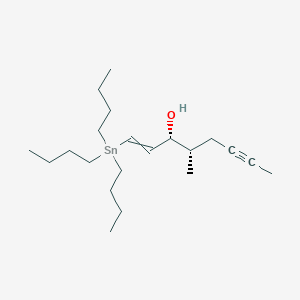
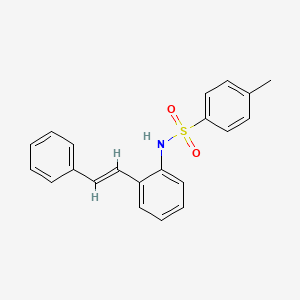
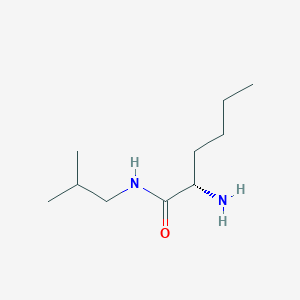
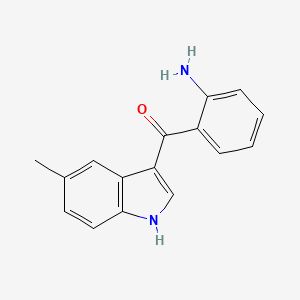
![N-{[(2S)-Pyrrolidin-2-yl]methyl}methanesulfonamide](/img/structure/B12527643.png)

![9-[4-(1,3-Benzothiazol-2-YL)phenyl]-9H-carbazole](/img/structure/B12527669.png)
![6-[(1S)-1-phenylethyl]-6-azabicyclo[3.1.0]hexane](/img/structure/B12527679.png)
